molecular formula C13H15N5O5 B13741876 5'-Carboxy-2',3'-O-isopropylideneadenosine

5'-Carboxy-2',3'-O-isopropylideneadenosine

Cat. No.: B13741876
M. Wt: 321.29 g/mol
InChI Key: RRTBBKSJPNRFCG-CSDHVOIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Carboxy-2’,3’-O-isopropylideneadenosine is a nucleoside derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carboxyl group at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of adenosine. Its molecular formula is C14H17N5O6, and it has a molecular weight of 351.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of acetonide protection followed by selective oxidation and carboxylation reactions .

Industrial Production Methods

While specific industrial production methods for 5’-Carboxy-2’,3’-O-isopropylideneadenosine are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5’-Carboxy-2’,3’-O-isopropylideneadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5’-Carboxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleoside metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5’-Carboxy-2’,3’-O-isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the synthesis of DNA and RNA. It may also affect cellular signaling pathways by modulating the activity of enzymes involved in nucleoside metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Carboxy-2’,3’-O-isopropylideneadenosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral replication and potential therapeutic applications set it apart from other nucleoside derivatives .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16)/t6-,7?,8+,11-/m1/s1

InChI Key

RRTBBKSJPNRFCG-CSDHVOIESA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)C(=O)O)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.